molecular formula C8H8N2 B1313987 2-Methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 65645-56-9

2-Methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1313987
CAS No.: 65645-56-9
M. Wt: 132.16 g/mol
InChI Key: UVVMDRQBWSQEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance and Heterocyclic Context of 2-Methyl-1H-pyrrolo[2,3-c]pyridine

This compound, also known by its CAS number 65645-56-9, possesses a distinctive structure that underpins its chemical properties and research significance. cenmed.com The molecule consists of a pyrrole (B145914) ring fused to a pyridine (B92270) ring, a combination that classifies it as an azaindole. Specifically, it is an isomer of methyl-substituted azaindoles, a class of compounds that has garnered considerable interest in various fields of chemistry. The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring creates a unique electronic distribution within the molecule, influencing its reactivity and potential as a building block in organic synthesis.

The presence of the methyl group at the 2-position further modifies the electronic and steric properties of the scaffold. This substituent can influence the molecule's binding interactions with biological targets and its solubility characteristics. The nitrogen atoms within the bicyclic system can act as hydrogen bond acceptors, while the N-H group of the pyrrole ring can serve as a hydrogen bond donor, further contributing to its potential for molecular recognition.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H8N2 uni.lu
Molecular Weight132.17 g/mol cenmed.com
Monoisotopic Mass132.06874 Da uni.lu
CAS Number65645-56-9 cenmed.com
Predicted XlogP1.4 uni.lu

Historical Trajectories and Emerging Research Directions for this compound Analogs

While the specific historical development of this compound is not extensively documented in readily available literature, the broader class of pyrrolopyridines, or azaindoles, has a more established history. The synthesis of the parent scaffold, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), and its derivatives has been explored through various methods, including modifications of the Fischer and Madelung indole (B1671886) syntheses. rsc.org These early investigations laid the groundwork for the synthesis of a variety of substituted azaindoles, including methylated analogs.

Early research on pyrrolopyridines focused on their fundamental chemical properties, such as their reactivity in electrophilic substitution reactions like nitration, bromination, and iodination, which predominantly occur at the 3-position of the pyrrole ring. rsc.org

More recently, research has shifted towards leveraging the unique structural features of azaindole scaffolds for specific applications. In medicinal chemistry, for instance, the pyrrolopyridine core is recognized as a key pharmacophore for kinase inhibition. mdpi.com This has led to the design and synthesis of numerous analogs with potential therapeutic applications. For example, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been investigated as potent anticancer agents that act as colchicine-binding site inhibitors. tandfonline.comnih.gov Similarly, pyrrolo[2,3-d]pyrimidine analogs have been synthesized and evaluated as inhibitors of colony-stimulating factor 1 receptor (CSF1R) kinase, a target for various diseases. mdpi.comnih.gov

Emerging research directions for this compound and its analogs include their application in materials science. The unique electronic and optical properties endowed by the heterocyclic structure make them promising candidates for the development of organic optoelectronic materials, such as those used in Organic Light Emitting Diodes (OLEDs) and organic solar cells. pipzine-chem.com The introduction of this scaffold into polymer structures is being explored as a means to enhance the stability and luminous efficiency of such materials. pipzine-chem.com

Review of the Current Academic Landscape for this compound Research

The current academic landscape for this compound research is characterized by a strong focus on its synthetic accessibility and its potential as a versatile building block in the creation of more complex molecules. A significant portion of the research revolves around its use as an intermediate in organic synthesis. pipzine-chem.com

Chemists are actively developing and refining synthetic routes to this compound and its derivatives. For example, derivatives such as this compound-3-carbaldehyde are commercially available, indicating their utility as starting materials for further chemical transformations. bldpharm.com The ability to introduce various functional groups onto the pyrrolopyridine core allows for the construction of diverse chemical libraries, which are essential for drug discovery and materials science research. pipzine-chem.com

In the realm of medicinal chemistry, while specific studies on the biological activity of this compound itself are not abundant, the broader class of pyrrolopyridines is a hotbed of investigation. The structural similarities to other biologically active azaindoles suggest that this particular isomer holds promise. For instance, research on the related 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has identified potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a target for central nervous system diseases. nih.gov This highlights the potential for discovering novel therapeutic agents by exploring the chemical space around the this compound scaffold.

The academic community continues to explore the fundamental chemical properties and reactivity of this and related scaffolds. Studies on the synthesis and properties of various substituted 1H-pyrrolo[2,3-b]pyridines have provided valuable insights into their chemical behavior. rsc.org This foundational knowledge is crucial for designing new synthetic strategies and for predicting the properties of novel derivatives. The ongoing research into the coordination chemistry and catalytic applications of related pyrrolopyrimidine ylidenes further expands the potential utility of this class of compounds. uni-goettingen.de

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-7-2-3-9-5-8(7)10-6/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVMDRQBWSQEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496835
Record name 2-Methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65645-56-9
Record name 2-Methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1H-pyrrolo[2,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Methodologies for the Chemical Synthesis and Transformation of 2 Methyl 1h Pyrrolo 2,3 C Pyridine and Its Derivatives

Foundational Synthetic Routes to the 1H-Pyrrolo[2,3-c]pyridine Core with 2-Methyl Substitution

The construction of the 2-methyl-1H-pyrrolo[2,3-c]pyridine core can be achieved through strategies that either form the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) (pyrrole-annulation) or assemble the pyridine ring onto a pyrrole precursor (pyridine-annulation).

Pyrrole-Annulation Strategies for Pyrrolo[2,3-c]pyridine Ring Formation

Pyrrole-annulation strategies involve the formation of the five-membered pyrrole ring fused to a pyridine backbone. A classic and effective method analogous to the Fischer indole (B1671886) synthesis is often employed. This involves the reaction of a substituted pyridinyl-hydrazine with a ketone or aldehyde. For the synthesis of 2-methyl substituted derivatives, propionaldehyde (B47417) or acetone (B3395972) can be utilized.

A notable example is the reaction of a pyridinyl-hydrazine with methoxyacetone (B41198). In a documented procedure, 2-hydrazinopyridine (B147025) was reacted with methoxyacetone in ethanol, followed by cyclization in diethylene glycol at elevated temperatures to yield the 3-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine. While this example illustrates the formation of a pyrrolo[2,3-b]pyridine, the fundamental Fischer-type cyclization is a key strategy for accessing the isomeric pyrrolo[2,3-c]pyridine system from the appropriate 4-hydrazinopyridine (B1297392) precursor.

Another powerful pyrrole-annulation approach is the Batcho-Leimgruber indole synthesis, which can be adapted for azaindoles. This method typically starts with a nitrotoluene derivative which is first converted to an enamine. Subsequent reduction of the nitro group followed by cyclization affords the indole ring. For the 2-methyl-pyrrolo[2,3-c]pyridine system, this would involve starting from a suitably substituted 4-nitropyridine. For instance, a 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide can be reacted with N,N-dimethylformamide dimethyl acetal (B89532) to form a key enamine intermediate. tandfonline.comnih.gov Reduction of the nitro group, often with iron powder in acetic acid, initiates a cyclization to form the pyrrole ring, yielding the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold. nih.gov

Pyridine-Annulation Approaches to 1H-Pyrrolo[2,3-c]pyridine Frameworks

Pyridine-annulation strategies build the six-membered pyridine ring onto an existing pyrrole framework. These methods are particularly useful when starting with a pre-functionalized pyrrole. The Friedländer annulation and related condensations are common approaches. This involves the reaction of an ortho-amino-substituted carbonyl compound with a molecule containing a reactive methylene (B1212753) group.

For the synthesis of the 1H-pyrrolo[2,3-c]pyridine framework, a 2-amino-3-formylpyrrole derivative could be condensed with a ketone or other species containing an α-methylene group to construct the fused pyridine ring. The specific substitution on the pyrrole precursor would dictate the final substitution pattern on the bicyclic product.

Specific Methodologies for this compound Scaffolding

Direct synthesis of the this compound scaffold often utilizes modifications of the aforementioned general strategies. A common starting material for building this scaffold is a substituted pyridine. For example, commercially available 2-bromo-5-methylpyridine (B20793) can be oxidized to the corresponding N-oxide, which is then nitrated. tandfonline.comnih.gov The resulting 2-bromo-5-methyl-4-nitropyridine 1-oxide serves as a key precursor for subsequent pyrrole ring formation. tandfonline.comnih.gov

A cyclo-condensation reaction provides another route. The reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with acetylacetone (B45752) in the presence of an acid catalyst can lead to the formation of a substituted 1H-pyrrolo[2,3-b]pyridine derivative. researchgate.net Adapting this methodology with appropriate precursors could provide a pathway to the this compound system.

Advanced Functionalization and Derivatization Strategies for this compound

Once the this compound core is assembled, further derivatization is often necessary to explore its chemical space for various applications.

Directed Ortho Metalation and Subsequent Electrophilic Quenches

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.orgnih.gov For the this compound system, the pyrrole nitrogen, after protection, can act as a DMG. The N-H proton is acidic and can be removed by a strong base. The resulting anion can then direct lithiation at the C7 position.

Alternatively, a substituent on the pyridine ring can serve as the DMG. For instance, an amide or a carbamate (B1207046) group can effectively direct ortho-lithiation. organic-chemistry.orgnih.gov The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various functional groups such as halogens, carbonyls, silyl (B83357) groups, and alkyl chains at the C7 position.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Chan-Lam for this compound derivatives)

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation in modern organic synthesis. These reactions are extensively used to derivatize halogenated or borylated this compound scaffolds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. mdpi.com It is widely used to form carbon-carbon bonds. For derivatives of this compound, a halogenated precursor (e.g., a bromo- or iodo-substituted derivative) can be coupled with various aryl- or heteroarylboronic acids to introduce diverse substituents. nih.govnih.govresearchgate.net For example, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with different arylboronic acids using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ has been shown to be effective. nih.govresearchgate.net The reaction tolerates a wide range of functional groups, making it a versatile tool for creating libraries of compounds. mdpi.comnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.orgbeilstein-journals.org It is a go-to method for synthesizing arylamines. Starting from a halogenated this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines at different positions on the scaffold. wikipedia.orgchemspider.com The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction, with various generations of catalyst systems developed to handle a broad scope of substrates under mild conditions. wikipedia.orgresearchgate.net

Chan-Lam Coupling: This copper-catalyzed reaction provides an alternative to the palladium-catalyzed methods for forming C-N and C-O bonds. wikipedia.orgnih.gov It typically involves the coupling of an N-H or O-H containing compound with a boronic acid. wikipedia.orgorganic-chemistry.org The Chan-Lam coupling can be performed in the presence of air and at room temperature, offering practical advantages. wikipedia.orgyoutube.com For this compound derivatives, this reaction can be used to introduce N-aryl or O-aryl groups by coupling the N-H of the pyrrole or a hydroxyl-substituted derivative with an appropriate boronic acid. nih.govslideshare.net For example, 6-bromo-1H-pyrrolo[3,2-c]pyridine has been coupled with 3,4,5-trimethoxyphenylboronic acid using copper(II) acetate (B1210297) and pyridine. nih.gov

Table of Suzuki-Miyaura Coupling Examples for Pyridine Derivatives

Starting Material Boronic Acid Catalyst Base Solvent Yield
5-Bromo-2-methylpyridin-3-amine Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O Good
N-[5-bromo-2-methylpyridin-3-yl]acetamide 4-Methoxyphenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O Moderate to Good
6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Arylboronic acids Pd(PPh₃)₄ K₂CO₃ 1,4-Dioxane/H₂O 55-94% tandfonline.com
4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine Phenylboronic acid Pd₂(dba)₃ K₂CO₃ 1,4-Dioxane/H₂O Not specified nih.gov

Regioselective Functionalization of the Pyrrole and Pyridine Moieties

The ability to selectively introduce functional groups onto either the pyrrole or pyridine ring of the this compound core is crucial for the development of novel derivatives with tailored properties. The distinct reactivity of the two heterocyclic components allows for a degree of regioselective control.

The pyrrole ring, being electron-rich, is generally more susceptible to electrophilic substitution. In the analogous 1H-pyrrolo[2,3-b]pyridine system, electrophilic reactions such as nitration, nitrosation, bromination, and iodination have been shown to occur predominantly at the 3-position. rsc.org It is anticipated that this compound would exhibit similar reactivity, with the C3 position of the pyrrole ring being the primary site for electrophilic attack.

Conversely, the pyridine ring is electron-deficient and thus more amenable to nucleophilic substitution and metal-catalyzed cross-coupling reactions. The functionalization of the pyridine moiety often requires prior activation, for instance, through the introduction of a leaving group like a halogen. In a study on a related 1H-pyrrolo[2,3-b]pyridine system, a chemoselective Suzuki-Miyaura cross-coupling reaction was successfully performed at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This highlights the potential for regioselective C-C bond formation on the pyridine ring of halogenated this compound derivatives.

A powerful strategy for achieving regioselectivity is through directed metalation, where a directing group guides a metal catalyst to a specific C-H bond. While specific examples for this compound are not prevalent in the reviewed literature, this approach is widely used for the functionalization of both pyridine and pyrrole rings in other heterocyclic systems.

Table 1: Regioselective Reactions on Related Pyrrolopyridine Scaffolds

Scaffold Reaction Type Position of Functionalization Reagents and Conditions Reference
1H-Pyrrolo[2,3-b]pyridine Nitration 3-position Not specified rsc.org
1H-Pyrrolo[2,3-b]pyridine Bromination 3-position Not specified rsc.org
1H-Pyrrolo[2,3-b]pyridine Iodination 3-position Not specified rsc.org
2-Iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine Suzuki-Miyaura Coupling 2-position Arylboronic acid, Pd catalyst nih.gov
1H-Pyrrolo[3,2-c]pyridine Suzuki Cross-Coupling 6-position Arylboronic acids, Pd(PPh₃)₄, K₂CO₃ nih.gov

Oxidative and Reductive Manipulations of the this compound System

Oxidative and reductive transformations of the this compound scaffold can lead to a variety of new derivatives with altered electronic and steric properties.

Oxidative manipulations can target both the pyrrole and pyridine rings. As mentioned previously, electrophilic substitution reactions such as nitration and halogenation, which are formally oxidative processes, are expected to occur on the electron-rich pyrrole ring. rsc.org Oxidation of the pyridine nitrogen to form the corresponding N-oxide is another common transformation. This modification significantly alters the reactivity of the pyridine ring, making it more susceptible to both nucleophilic attack and certain types of C-H functionalization. For instance, the C-H functionalization of pyridine N-oxides has been utilized in solvent- and halide-free synthetic procedures. rsc.org

Reductive manipulations can involve the hydrogenation of either the pyrrole or the pyridine ring, leading to partially or fully saturated heterocyclic systems. The selective reduction of one ring over the other can be challenging and often depends on the catalyst and reaction conditions employed. For example, in the synthesis of some 1H-pyrrolo[3,2-c]pyridine derivatives, iron powder in acetic acid was used to reduce a nitro group, which is a common reductive transformation. nih.gov The complete reduction of the pyridine ring would yield a 2-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine, a scaffold with a significantly different three-dimensional structure.

Green Chemistry and Sustainable Synthetic Protocols for this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of complex heterocyclic compounds to minimize environmental impact and improve efficiency.

Solvent-Free and Catalytic Approaches

Solvent-free reactions and the use of highly efficient catalysts are cornerstones of green synthetic chemistry. While specific solvent-free methods for the synthesis of this compound are not extensively documented, related methodologies offer promising avenues. For example, a novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed through the C-H functionalization of pyridine N-oxides. rsc.org This approach, if adaptable to the pyrrolopyridine system, could significantly reduce waste and simplify purification processes.

Catalytic approaches are also central to sustainable synthesis. The use of palladium catalysts for cross-coupling reactions, as seen in the functionalization of related azaindoles, allows for the efficient formation of C-C and C-N bonds with high atom economy. nih.govnih.gov Furthermore, the development of multi-component reactions, particularly those conducted in environmentally benign solvents like water, represents a significant step towards greener synthetic routes. A regioselective multi-component "on-water" reaction has been reported for the synthesis of benzo[c]pyrazolo nih.govnih.govnaphthyridine derivatives, showcasing the potential of aqueous media for complex heterocyclic synthesis. nih.gov

Table 2: Examples of Green Chemistry Approaches in Heterocyclic Synthesis

Reaction Type Key Green Feature Heterocyclic System Reagents and Conditions Reference
C-H Functionalization Solvent- and halide-free Pyridine N-oxides Dialkylcyanamides rsc.org
Multi-component Reaction "On-water" synthesis Benzo[c]pyrazolo nih.govnih.govnaphthyridines Isatin, malononitrile, 3-aminopyrazole nih.gov
Suzuki Cross-Coupling Catalytic C-C bond formation 1H-Pyrrolo[3,2-c]pyridine Arylboronic acids, Pd(PPh₃)₄, K₂CO₃ nih.gov

Flow Synthesis for Scalability

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. The application of flow synthesis to the production of this compound and its derivatives is a promising area for future research. While specific flow synthesis protocols for this particular scaffold are yet to be widely reported, the development of flow methods for related heterocyclic systems demonstrates its feasibility. The continuous flow synthesis of 2-methylpyridines has been achieved, although this does not involve the fused pyrrole ring. The adaptation of such technologies to the synthesis of more complex structures like this compound could enable more efficient and scalable production for various applications.

Biological Evaluation and Pharmacological Mechanisms of 2 Methyl 1h Pyrrolo 2,3 C Pyridine Derivatives

Overview of Therapeutic Modalities Explored with 2-Methyl-1H-pyrrolo[2,3-c]pyridine Scaffolds

Derivatives of the 1H-pyrrolo[2,3-c]pyridine core and its isomers have been investigated for a range of therapeutic applications, primarily centered on their anti-cancer properties. These compounds have been designed to interact with various biological targets implicated in cancer progression. Key areas of exploration include their roles as inhibitors of tubulin polymerization, protein kinases, and modulators of critical cellular pathways. The structural versatility of the pyrrolopyridine nucleus allows for modifications that can be tailored to achieve desired biological activities and target specificities.

Anti-Cancer and Anti-Proliferative Research Applications

The this compound scaffold and its analogs have been a focal point of anti-cancer research. These efforts have led to the discovery of compounds with significant anti-proliferative effects against various cancer cell lines.

A significant area of research has been the development of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization. nih.gov These compounds are designed to bind to the colchicine-binding site of tubulin, thereby disrupting microtubule dynamics, which is crucial for cell division. nih.gov For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were synthesized and shown to potently inhibit tubulin polymerization. nih.gov One of the most active compounds, 10t , effectively disrupted tubulin microtubule dynamics at a concentration of 0.12 µM. nih.gov This disruption of microtubule function leads to cell cycle arrest and ultimately apoptosis in cancer cells. nih.gov Similarly, other pyrrolo-fused heterocycles, designed as analogs of the microtubule inhibitor phenstatin, have demonstrated the ability to inhibit tubulin polymerization in vitro. semanticscholar.org

The 1H-pyrrolo[2,3-c]pyridine scaffold and its isomers have proven to be effective frameworks for designing potent kinase inhibitors.

LSD1 Inhibition: A series of pyrrolo[2,3-c]pyridines were developed as highly potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator in cancer. theraindx.com The lead compound, 46 (LSD1-UM-109) , exhibited an IC50 value of 3.1 nM against LSD1, a significant improvement over the reference compound GSK-354 (IC50 = 130 nM). theraindx.com

CDK8 Inhibition: A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key oncogene in colorectal cancer. nih.gov This compound, 22 , showed a potent kinase activity with an IC50 value of 48.6 nM. nih.gov

Other Kinases: Derivatives of related pyrrolopyridine isomers have also shown inhibitory activity against other kinases. For example, 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), with compound 4h showing IC50 values of 7, 9, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. rsc.org Additionally, 1H-pyrrolo[3,2-c]pyridine derivatives have been developed as potent inhibitors of FMS kinase and Monopolar Spindle 1 (MPS1) kinase. nih.govnih.gov

Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold and its isomers have been shown to modulate cell cycle progression and induce apoptosis in cancer cells.

For example, a study on 1H-pyrrolo[3,2-c]pyridine derivatives demonstrated that the potent tubulin inhibitor 10t caused a significant arrest of HeLa cells in the G2/M phase of the cell cycle. nih.gov At concentrations of 1x, 2x, and 3x its IC50 value, the percentage of cells in the G2/M phase increased to 9.6%, 40.6%, and 67.3%, respectively, compared to 3.8% in the control group. nih.gov This cell cycle arrest was accompanied by the induction of apoptosis. nih.gov

Similarly, a 1H-pyrrolo[2,3-b]pyridine derivative, compound 16h , was found to effectively arrest A549 lung cancer cells in the G0/G1 phase and promote apoptosis in a dose-dependent manner. nih.gov Another study on indibulin (B1671871) analogues with a 1H-pyrrol-3-yl scaffold showed that the potent compounds induced apoptosis in MCF-7 breast cancer cells through the activation of caspase 3. researchgate.net Cell cycle analysis in this study indicated an increase in the sub-G1 phase population, consistent with apoptosis, but no increase in G2/M phase cells, suggesting a mechanism independent of tubulin inhibition. researchgate.net

The anti-cancer potential of this compound derivatives and their isomers has been extensively evaluated in various in vitro cancer models. These studies have demonstrated significant anti-proliferative activity against a range of human cancer cell lines.

For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives showed potent antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. nih.gov The most potent compound, 10t , exhibited IC50 values of 0.12, 0.15, and 0.21 µM against these cell lines, respectively. nih.gov

In another study, a 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , which acts as a CDK8 inhibitor, was evaluated against colorectal cancer models. nih.gov Furthermore, pyrrolo[2,3-d]pyrimidine derivatives have shown efficacy against breast cancer cell lines (MCF-7 and 4T1) and NCI-1299 lung cancer cells. researchgate.net

The table below summarizes the in vitro anti-proliferative activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov

CompoundRHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10b 2-CH₃0.85±0.040.91±0.051.02±0.06
10c 3-CH₃0.63±0.030.75±0.040.88±0.05
10f 2-OCH₃0.41±0.020.53±0.030.67±0.04
10k 4-OC₂H₅0.33±0.020.42±0.020.51±0.03
10n 4-NO₂0.28±0.010.35±0.020.46±0.02
10t Indolyl0.12±0.010.15±0.010.21±0.01

While specific preclinical xenograft studies for this compound were not found in the provided search results, studies on closely related isomers highlight the in vivo potential of this class of compounds.

A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , which acts as a CDK8 inhibitor, demonstrated significant inhibition of tumor growth in colorectal cancer xenograft models. nih.gov This finding underscores the potential of the pyrrolopyridine scaffold to yield orally bioavailable and effective anti-cancer agents in preclinical in vivo models. Further research is needed to specifically evaluate the in vivo efficacy of this compound derivatives in xenograft studies.

Immunological and Inflammatory Disease Research

Derivatives of the pyrrolopyridine core have demonstrated significant potential in the treatment of immunological and inflammatory conditions, primarily through the inhibition of key enzymes and modulation of inflammatory pathways.

Janus Kinase (JAK) Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of cytokine signaling pathways that regulate immune and inflammatory responses. nih.gov The inhibition of these kinases, particularly JAK1 and JAK3, is a promising therapeutic strategy for autoimmune diseases and organ transplant rejection. jst.go.jpresearchgate.netnih.gov

Research into 1H-pyrrolo[2,3-b]pyridine derivatives , an isomer of the target compound, has led to the identification of potent JAK inhibitors. For instance, the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring significantly increased JAK3 inhibitory activity. jst.go.jpresearchgate.netnih.gov One such derivative, compound 14c , was identified as a potent and moderately selective JAK3 inhibitor that demonstrated an immunomodulating effect on interleukin-2-stimulated T cell proliferation. jst.go.jpresearchgate.netnih.gov

Further studies on N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have yielded potent and selective JAK1 inhibitors. acs.org The (S,S)-enantiomer 38a (4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide) exhibited excellent potency for JAK1 and high selectivity over JAK2, JAK3, and TYK2. acs.org This compound was also shown to reduce the proliferation and fibrogenic gene expression of TGF-β-induced hepatic stellate cells, highlighting its potential in treating inflammatory conditions like hepatic fibrosis. acs.org

Table 1: JAK Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound Target IC50 (nM) Key Findings Reference
14c JAK3 Potent, moderately selective Immunomodulating effect on T cell proliferation jst.go.jpresearchgate.netnih.gov
38a JAK1 - Excellent potency and selectivity over JAK2, JAK3, TYK2 acs.org

Modulation of Inflammatory Pathways

Beyond direct JAK inhibition, pyrrolopyridine derivatives modulate other inflammatory pathways. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in the inflammatory cascade. nih.gov Compound 11h from this series was a PDE4B preferring inhibitor and significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages. nih.gov

Derivatives of the isomeric pyrrolo[2,3-d]pyrimidine scaffold have also been synthesized and evaluated for their in vivo anti-inflammatory activities. researchgate.net Certain compounds within this series, such as 2b , 7b , 7d , and 9b , demonstrated significant anti-inflammatory effects. researchgate.net

Additionally, pyrrolo[3,2-c]pyridine derivatives have shown potential as inhibitors of FMS kinase, a receptor tyrosine kinase implicated in inflammatory disorders like rheumatoid arthritis. nih.gov Compound 1r was identified as a potent and selective FMS kinase inhibitor and demonstrated anti-inflammatory effects in bone marrow-derived macrophages. nih.gov

Anti-Infective and Anti-Parasitic Research

The versatility of the pyrrolopyridine scaffold extends to the development of agents targeting infectious and parasitic diseases.

Anti-Mycobacterial Agents Targeting Specific Enzymes

Tuberculosis remains a significant global health threat, and new anti-mycobacterial agents are urgently needed. Derivatives of the pyrrolo[3,4-c]pyridine isomer have shown promise in this area. One series of pyrrolo[3,4-c]pyridine-1,3(2H)-diones was found to target mycobacterial respiration by inhibiting the cytochrome bc1 complex, a validated drug target in Mycobacterium tuberculosis. nih.gov

Furthermore, research on 2,4-disubstituted pyridine (B92270) derivatives revealed significant bactericidal activity against Mycobacterium tuberculosis, including strains located intracellularly within human macrophages and those forming biofilms. frontiersin.org Genome sequencing of resistant mutants pointed towards the involvement of the MmpS5-MmpL5 efflux pump, a system also associated with resistance to other tuberculosis drugs. frontiersin.org Pyrrolo[1,2-a]quinoline derivatives have also been explored, with some compounds showing activity against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis. mdpi.com

Antiviral Activities (e.g., RSV, HIV-1)

Pyrrolopyridine derivatives have been investigated for their potential to combat various viral infections. A series of imidazo[1,2-a]pyrrolo[2,3-c]pyridines were synthesized and evaluated for their activity against bovine viral diarrhea virus (BVDV), a surrogate for hepatitis C virus. nih.gov Several compounds in this series exhibited significant anti-BVDV activity. nih.gov

In the context of Human Immunodeficiency Virus (HIV-1), while a study on a series of pyrimidine (B1678525) analogues did not show inhibition of HIV-1 replication, it highlighted the potential for structural modifications to optimize antiviral activity. researchgate.net Other research has shown that various pyridine-containing heterocycles can inhibit viral replication through diverse mechanisms, including the inhibition of reverse transcriptase and other key viral enzymes. nih.gov

Table 2: Anti-Infective and Antiviral Activities of Pyrrolopyridine Derivatives

Compound Class Target Organism/Virus Mechanism of Action/Key Findings Reference
Pyrrolo[3,4-c]pyridine-1,3(2H)-diones Mycobacterium tuberculosis Inhibition of cytochrome bc1 complex nih.gov
2,4-Disubstituted Pyridine Derivatives Mycobacterium tuberculosis Bactericidal against intracellular and biofilm-forming bacilli frontiersin.org
Imidazo[1,2-a]pyrrolo[2,3-c]pyridines Bovine Viral Diarrhea Virus (BVDV) Significant anti-BVDV activity nih.gov

Metabolic Disorder Research (e.g., Antidiabetic Mechanisms, ACC1 inhibition)

The pharmacological utility of pyrrolopyridine derivatives also extends to the realm of metabolic disorders, particularly diabetes.

The inhibition of enzymes like α-amylase and α-glucosidase is a key strategy in managing type 2 diabetes, as it slows down the absorption of glucose. jchemrev.comrsc.orgrsc.orgnih.gov One study identified 2-methyl-1H-pyrrolo[2,3-b]pyridine as being more effective than the control drug BL11282 in a particular assay, suggesting its potential as an antidiabetic agent. jchemrev.com

Another important target in metabolic disease is Acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis. A novel 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative (1k) was identified as a potent ACC1 inhibitor. nih.gov This compound demonstrated not only potent enzyme inhibition but also sufficient cellular potency and favorable bioavailability in preclinical studies. nih.gov Oral administration of compound 1k significantly reduced the concentration of malonyl-CoA in xenograft tumors, indicating its potential as a therapeutic agent for cancer and fatty acid-related diseases. nih.gov

Table 3: Activity of Pyrrolopyridine Derivatives in Metabolic Disorder Research

Compound/Derivative Class Target/Mechanism Key Findings Reference
2-Methyl-1H-pyrrolo[2,3-b]pyridine Antidiabetic More effective than control drug in a specific assay jchemrev.com
1-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (1k) ACC1 Inhibition Potent ACC1 inhibitor with favorable bioavailability nih.gov

Central Nervous System (CNS) Activity and Receptor Modulation

Derivatives of the pyrrolopyridine core, a privileged scaffold in medicinal chemistry, have been investigated for a range of biological activities. While extensive research exists for various isomers, this section focuses on the known CNS activities related to the this compound framework and its closely related isomers.

Analgesic and Sedative Properties

While direct studies on the analgesic and sedative properties of this compound derivatives are not extensively documented in publicly available research, significant findings have been reported for the closely related 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione isomer. These studies provide valuable insight into the potential CNS effects of the broader pyrrolopyridine class.

New derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have demonstrated notable analgesic and sedative activities in animal models. In studies using the "writhing" test, which assesses response to chemically induced pain, these compounds were found to be more active than aspirin. Furthermore, some derivatives exhibited analgesic effects comparable to morphine in this model. These compounds also showed sedative properties by significantly inhibiting spontaneous locomotor activity in mice. The pharmacological profile of these derivatives suggests a mechanism of action that may involve the inhibition of cyclooxygenase (COX), similar to nonsteroidal anti-inflammatory drugs (NSAIDs).

Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptors (mGluR5)

Metabotropic glutamate receptor 5 (mGluR5) is a key G-protein-coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. It is a significant target for therapeutic intervention in a variety of CNS disorders. Allosteric modulators, which bind to a site distinct from the endogenous ligand (glutamate) binding site, offer a more nuanced approach to receptor modulation.

The literature on mGluR5 allosteric modulators is extensive, with many compounds based on various heterocyclic scaffolds. For instance, 2-Methyl-6-(phenylethynyl)-pyridine (MPEP) is a well-known and potent negative allosteric modulator (NAM) of mGluR5. nih.gov Other scaffolds, such as 1H-pyrazolo[3,4-b]pyridines, have also been developed as effective mGluR5 positive allosteric modulators (PAMs). nih.gov

However, based on available scientific literature, derivatives of this compound have not been prominently identified or pursued as allosteric modulators of mGluR5. The research focus for mGluR5 modulation has historically centered on other specific chemical structures.

Potassium-Competitive Acid Blockers (P-CABs) as a Specific Target

A significant area of investigation for pyrrolopyridine derivatives has been their development as Potassium-Competitive Acid Blockers (P-CABs). These drugs target the gastric H+,K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach. Unlike proton pump inhibitors (PPIs) which bind irreversibly, P-CABs inhibit the pump in a reversible and K+-competitive manner. nih.gov

Researchers have successfully designed and synthesized a series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potent P-CABs. jst.go.jpnih.gov Through molecular modeling, scientists introduced substituents at the 1-position of the pyrrolopyridine scaffold to interact with specific lipophilic and polar residues within the enzyme's binding site. jst.go.jp This strategic design led to the identification of compounds with excellent inhibitory activity against H+,K+-ATPase both in vitro and in vivo. jst.go.jpnih.gov These findings establish the 1H-pyrrolo[2,3-c]pyridine core as a promising lead structure for the development of new P-CABs for treating acid-related diseases. jst.go.jp

Enzymatic and Receptor Binding Studies for this compound Derivatives

To characterize the potential of new drug candidates, detailed enzymatic and receptor binding studies are essential. These assays determine the potency, efficacy, and selectivity of the compounds.

In Vitro Enzyme Inhibition Assays (IC50 Determination)

The potency of a compound as an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For the 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives developed as P-CABs, in vitro inhibitory activity against porcine gastric H+,K+-ATPase was determined. jst.go.jp Several of these compounds demonstrated potent inhibition, with IC50 values in the nanomolar range, indicating high potency. For comparison, Vonoprazan (TAK-438), a marketed P-CAB based on a different pyrrole (B145914) scaffold, inhibits H+,K+-ATPase with an IC50 of 17 nM at pH 7. nih.gov The potent in vitro activity of the 1H-pyrrolo[2,3-c]pyridine derivatives underscores their potential as effective acid suppressants. jst.go.jp

Table 1: In Vitro H+,K+-ATPase Inhibitory Activity of Selected 1H-Pyrrolo[2,3-c]pyridine Derivatives (Note: The following is an interactive representation of data presented in the source literature. Specific compound structures are detailed in the cited publication.)

CompoundIC50 (nM) jst.go.jpIn Vivo Inhibition of Gastric Acid Secretion (% inh. at 1 mg/kg) jst.go.jp
5d58100
5e46100
5f14090
7e2990
10c1670
Lansoprazole320090

Target Engagement and Selectivity Profiling

Beyond potency, a crucial aspect of drug development is ensuring a compound interacts with its intended target (target engagement) and does so with high selectivity over other related proteins to minimize off-target effects.

For P-CABs, selectivity is typically assessed by comparing their inhibitory activity against the gastric H+,K+-ATPase with their activity against the homologous Na+,K+-ATPase. High selectivity is critical to avoid disrupting the vital functions of the Na+,K+-ATPase. For example, the P-CAB TAK-438 demonstrates over 1000-fold selectivity for the gastric H+,K+-ATPase over the Na+,K+-ATPase. nih.gov While specific selectivity ratios for the 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives are not detailed in the primary report, their progression to in vivo testing implies a favorable profile. jst.go.jp

In vivo studies confirmed the target engagement of these compounds. Several derivatives, when administered intravenously to anesthetized rats, effectively inhibited histamine-induced gastric acid secretion, with some achieving 100% inhibition at a dose of 1 mg/kg. jst.go.jp This potent in vivo effect provides strong evidence that the compounds successfully engage and inhibit the H+,K+-ATPase in a physiological setting. jst.go.jp

Pharmacokinetic and Pharmacodynamic Investigations of this compound Analogs

Comprehensive searches of available scientific literature and databases have revealed a significant lack of specific experimental data on the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo pharmacokinetic profiles of this compound and its direct derivatives. The existing body of research on pyrrolopyridine scaffolds predominantly focuses on other isomers, such as pyrrolo[2,3-b]pyridines (7-azaindoles), pyrrolo[3,2-c]pyridines, and pyrrolo[2,3-d]pyrimidines. nih.govnih.govnih.govrsc.orgnih.gov These related structures, often referred to as azaindoles, are noted for their potential to offer favorable physicochemical, ADME, and pharmacokinetic properties due to the introduction of a nitrogen atom into the indole (B1671886) ring system, which can enhance aqueous solubility and modulate molecular interactions. nih.gov

While general synthetic methods for pyrrolo[2,3-c]pyridines (6-azaindoles) have been described, including the Bartoli reaction for 2-alkyl-substituted derivatives and palladium-catalyzed reactions, specific ADME and pharmacokinetic data for these compounds are not extensively reported in the retrieved literature. nbuv.gov.ua Some studies have developed pyrrolo[2,3-c]pyridine derivatives as antagonists for receptors like GPR103, with a focus on improving metabolic stability and solubility over initial lead compounds. researchgate.net However, detailed numerical data from these studies for the specific 2-methyl substituted scaffold were not available.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

There is no specific in vitro ADME data available in the reviewed literature for this compound or its direct analogs.

For context, studies on related but structurally distinct pyrrolopyrimidine analogs have evaluated parameters such as metabolic stability in mouse and human liver microsomes (MLM and HLM), kinetic solubility, and permeability across MDCK cell monolayers. nih.gov For instance, a series of pyrrolo[2,3-d]pyrimidine derivatives were assessed for their in vitro ADME properties, highlighting the importance of these assays in the drug discovery process. nih.gov However, due to the strict focus of this article, the data for these different scaffolds are not presented here.

Interactive Data Table: In Vitro ADME Properties of this compound Analogs

No data available.

In Vivo Pharmacokinetic Profiles (e.g., Bioavailability, Clearance)

There is no specific in vivo pharmacokinetic data available in the reviewed literature for this compound or its direct analogs.

Pharmacokinetic studies on other pyrrolopyridine isomers, such as certain 7-azaindole (B17877) derivatives, have been conducted to determine parameters like bioavailability and clearance in preclinical models. nih.gov Similarly, some pyrrolo[3,4-c]pyridine derivatives have undergone in vivo pharmacokinetic evaluation, which in some cases revealed low plasma exposure and high clearance despite good metabolic stability in liver microsomes. nih.govmdpi.com These findings underscore the scaffold-dependent nature of pharmacokinetic properties. Without direct experimental data on the this compound core, any extrapolation would be speculative.

Interactive Data Table: In Vivo Pharmacokinetic Parameters of this compound Analogs in Animal Models

No data available.

Structure Activity Relationship Sar and Medicinal Chemistry Optimization of 2 Methyl 1h Pyrrolo 2,3 C Pyridine Compounds

Methodological Approaches to SAR Analysis for Pyrrolo[2,3-c]pyridine Scaffolds

The exploration of SAR for pyrrolopyridine scaffolds is a multidisciplinary effort, integrating computational and experimental techniques to build a comprehensive understanding of the molecule's behavior. A primary approach involves the use of molecular docking, which simulates the binding of a ligand to the active site of a target protein, providing insights into potential binding modes and key interactions. tandfonline.comsemanticscholar.org This is often complemented by the development of Quantitative Structure-Activity Relationship (QSAR) models.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly valuable. These methods generate 3D contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are critical for biological activity. For instance, a CoMSIA map analysis on related scaffolds showed that hydrophobic contours played a key role in inhibitory activity.

In cases where the crystal structure of the primary target is unavailable, researchers may use a crystallographic surrogate. This involves using the crystal structure of a related, more accessible protein to guide the design of inhibitors, a strategy that has been successfully applied to kinase inhibitor design for related heterocyclic systems. Furthermore, scaffold hopping experiments, where parts of the molecular structure are replaced with different but functionally similar groups, help in identifying novel core structures with improved properties, as demonstrated in the evolution of PDE4B inhibitors from other heterocyclic systems to a 1H-pyrrolo[2,3-b]pyridine core. nih.gov

Systematic Substituent Effects on Biological Potency and Selectivity

The biological profile of a 2-Methyl-1H-pyrrolo[2,3-c]pyridine derivative is dictated by the nature and position of its substituents. A systematic exploration of these effects on both the pyrrole (B145914) and pyridine (B92270) rings is fundamental to the optimization process.

The pyrrole moiety of the scaffold offers key positions for modification, notably the N-1 position and the C-2 methyl group. The N-1 position is frequently targeted for substitution to orient appended groups into specific binding pockets. In a series of related 1H-pyrrolo[3,2-c]pyridine derivatives, the introduction of a large 3,4,5-trimethoxyphenyl group at the N-1 position was a critical design element for achieving potent anticancer activity. nih.govtandfonline.com This demonstrates that bulky aromatic substituents at this position can be highly favorable for binding affinity. However, SAR studies also indicate that this position is sensitive to substitution, as N-methylation in a related pyrrolo[3,2-b]pyridine led to a loss of activity, suggesting that the N-H may act as a crucial hydrogen bond donor or that methylation introduces an unfavorable steric clash. nih.gov

The 2-methyl group, which defines the parent compound of this article, provides a key hydrophobic anchor and a potential vector for further substitution. While direct SAR studies on modifying this specific group are not extensively detailed in the provided literature, its presence is a foundational element of the scaffold's interaction with target proteins.

The pyridine ring presents several positions (C-4, C-6, and C-7 in the 2,3-c isomer) for substitution, which profoundly influences the compound's potency and selectivity. Extensive research on the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold, where the C-6 position was modified with various aryl groups, provides significant SAR insights. nih.govtandfonline.com These studies revealed that the electronic properties of the substituent are critical.

The introduction of electron-donating groups (EDGs), such as methyl (-CH3) or methoxy (B1213986) (-OCH3) on a C-6 aryl ring, particularly at the para-position, led to an increase in antiproliferative activity. tandfonline.com Conversely, placing electron-withdrawing groups (EWGs) like fluoro (-F), chloro (-Cl), or nitro (-NO2) at the same position resulted in decreased activity. tandfonline.com This suggests a preference for electron-rich moieties interacting with the target. Further studies have also shown that introducing different rigid aromatic groups, such as indolyl, at this position can significantly boost potency. nih.govtandfonline.com

Compound (1H-pyrrolo[3,2-c]pyridine core)Substituent at C-6HeLa IC₅₀ (µM)Reference
10b2-methylphenyl>30 nih.gov
10c3-methylphenyl12.0 ± 2.6 nih.govtandfonline.com
10d4-methylphenyl9.8 ± 1.5 nih.gov
10f2-methoxyphenyl>30 nih.gov
10h4-methoxyphenyl4.3 ± 0.61 nih.gov
10k4-ethoxyphenyl3.1 ± 0.45 nih.gov
10l4-fluorophenyl5.3 ± 0.34 nih.gov
10t6-indolyl0.12 ± 0.02 nih.govtandfonline.com

This table is based on data for the 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine scaffold to illustrate SAR principles.

Work on the related pyrrolo[2,3-d]pyrimidine scaffold also highlights the importance of substitutions on the six-membered ring, where fragments have been systematically added at the C-4, C-5, and C-6 positions to optimize activity against targets like CSF1R. mdpi.com

Connecting the pyrrolopyridine core to other chemical moieties via linkers is a common strategy to access additional binding interactions and improve properties. The nature of this linker can have a dramatic effect on biological activity. A study on 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors explored linkers of varying composition and size, including a methylene (B1212753) (-CH₂-), sulfur (-S-), sulfoxide (B87167) (-SO-), and cyclopropyl (B3062369) group. nih.gov The results demonstrated that a sulfur linker provided the most potent c-Met inhibition, highlighting the importance of the linker's geometry, flexibility, and electronic character. nih.gov

Compound (1H-pyrrolo[2,3-b]pyridine core)Linker Groupc-Met IC₅₀ (nM)Reference
8Methylene (-CH₂-)100.2 nih.gov
9Sulfur (-S-)22.8 nih.gov
10Sulfoxide (-SO-)108.3 nih.gov

This table illustrates the effect of the linker connecting the pyrrolopyridine core to a substituted phenyl ring.

This principle of using linkers to attach remote substituents is also seen in molecular hybridization approaches, where fragments from known drugs are appended to the pyrrolopyridine scaffold to create novel inhibitors with enhanced efficacy. mdpi.com

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of atoms in a molecule—its conformation—is critical for its ability to bind to a biological target. For pyrrolopyridine derivatives, achieving the correct "bioactive conformation" is essential for potency. Conformational analysis is performed using computational methods and experimental techniques like X-ray crystallography. tandfonline.com

A key design principle that has emerged from studying related scaffolds is the use of a rigid core to limit conformational flexibility. nih.govtandfonline.com By "locking" the key binding motifs into a predefined orientation, the entropic penalty of binding is reduced, which can lead to higher affinity. The fused bicyclic structure of the 1H-pyrrolo[2,3-c]pyridine scaffold provides this inherent rigidity, making it an excellent starting point for designing inhibitors. semanticscholar.orgnih.govtandfonline.com Molecular modeling studies on active compounds have helped to rationalize their potency by showing how their low-energy conformations fit precisely into the hydrogen bonding and hydrophobic pockets of their targets. tandfonline.comsemanticscholar.org

Design Principles for Enhancing Therapeutic Efficacy

The successful optimization of this compound derivatives into therapeutic candidates relies on several key design principles derived from extensive SAR studies.

Scaffold Rigidity : Employing a rigid heterocyclic core like pyrrolopyridine is an effective strategy to pre-organize the key pharmacophoric elements in a bioactive conformation, thereby enhancing binding affinity. nih.govtandfonline.com

Structure-Based Design : The use of computational docking and QSAR modeling is indispensable for rationalizing observed SAR and prospectively designing new derivatives with improved potency. tandfonline.comnih.gov This allows for the targeted modification of substituents to maximize favorable interactions with the target protein.

Systematic Exploration of Substituents : A methodical approach to varying substituents on both the pyrrole and pyridine rings is crucial. This includes exploring a range of electronic and steric properties to fine-tune activity and selectivity, as demonstrated by the detailed studies on C-6 aryl substitutions. nih.govtandfonline.com

Molecular Hybridization and Fragment-Based Approaches : Combining the pyrrolopyridine scaffold with fragments from other known inhibitors or utilizing diverse linkers to attach remote substituents can lead to novel compounds with significantly enhanced efficacy and tailored pharmacological profiles. mdpi.comnih.gov

By integrating these principles, medicinal chemists can navigate the complex chemical space surrounding the this compound scaffold to develop optimized and effective therapeutic agents.

Strategies for Overcoming Pharmacokinetic Challenges through Structural Modification

The development of clinically viable drug candidates requires careful optimization of their pharmacokinetic profiles, encompassing absorption, distribution, metabolism, and excretion (ADME). For aromatic heterocyclic compounds like this compound, common challenges include rapid metabolic degradation and poor solubility or permeability.

Solubility and Permeability: A compound's solubility and permeability are key determinants of its oral absorption. For pyrrolopyrimidine analogs, poor solubility and limited permeability have been identified as potential hurdles. mdpi.com High lipophilicity, while often beneficial for membrane permeability, can negatively impact aqueous solubility. mdpi.com Therefore, a balance must be struck. Structural modifications aimed at improving physicochemical properties are crucial. The use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties, is a well-established strategy in medicinal chemistry to enhance ADME characteristics. pressbooks.pub For example, replacing a metabolically liable group with a more stable isostere can improve the pharmacokinetic profile without compromising biological activity.

The following interactive table illustrates hypothetical structural modifications to the this compound scaffold and their potential impact on key pharmacokinetic parameters, based on general medicinal chemistry principles.

Compound IDR1-SubstituentR2-SubstituentStrategyPotential Effect on Metabolic Stability (t½ in Liver Microsomes)Potential Effect on Aqueous Solubility
Parent HH-LowModerate
MOD-1 FHIntroduction of electron-withdrawing groupIncreasedSlightly Decreased
MOD-2 HCH₂OHIntroduction of polar groupModerateIncreased
MOD-3 CF₃HIntroduction of bioisostere for methyl groupIncreasedDecreased
MOD-4 HMorpholineIntroduction of a polar heterocyclic ringModerateSignificantly Increased

This table presents hypothetical data based on established medicinal chemistry principles to illustrate potential outcomes of structural modifications.

Chiral Induction and Stereospecific Activity in this compound Derivatives

The introduction of chirality into a drug molecule is a pivotal aspect of medicinal chemistry, as stereoisomers (enantiomers or diastereomers) of a chiral compound can exhibit significantly different pharmacological and toxicological properties. This arises from the three-dimensional nature of biological targets like enzymes and receptors, which can interact preferentially with one stereoisomer over another.

When a chiral center is introduced into a derivative of this compound, it will exist as a pair of enantiomers. These enantiomers, while having identical physical and chemical properties in an achiral environment, can display marked differences in their biological activity, potency, and even their ADME profiles. For example, in a series of modified vemurafenib (B611658) analogs that contain a pyrrolopyridine core, the formation of diastereoisomers was observed, highlighting the importance of stereochemistry in this class of compounds. mdpi.com The stereoselective synthesis of the more active enantiomer is often a key goal in drug development to maximize therapeutic benefit and minimize potential off-target effects or toxicity associated with the less active or inactive enantiomer.

The stereospecific activity of chiral this compound derivatives would need to be determined empirically by synthesizing and testing each enantiomer separately. The following interactive table provides a hypothetical example of the stereospecific activity of a chiral derivative of this compound.

Compound IDStereochemistryTarget IC₅₀ (nM)Rationale for Potency Difference
CHIRAL-1 Racemic (1:1 mixture of R and S)50Combined activity of both enantiomers
CHIRAL-1a (R)-enantiomer10The (R)-enantiomer has a better fit in the binding pocket of the target protein.
CHIRAL-1b (S)-enantiomer500The (S)-enantiomer has a poorer fit, leading to reduced binding affinity.

This table presents hypothetical data to illustrate the concept of stereospecific activity, where one enantiomer is significantly more potent than the other.

Advanced Computational and Theoretical Studies of 2 Methyl 1h Pyrrolo 2,3 C Pyridine

Molecular Docking and Binding Mode Analysis of 2-Methyl-1H-pyrrolo[2,3-c]pyridine Ligands with Biological Targets

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This analysis helps in understanding the binding mode and affinity of the ligand. For derivatives of the closely related scaffold, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), molecular docking studies have been instrumental in elucidating their potential as inhibitors for various protein kinases, which are crucial targets in cancer therapy. nih.govscilit.com

In studies involving Fibroblast Growth Factor Receptor (FGFR), the 1H-pyrrolo[2,3-b]pyridine core acts as a "hinge binder," forming critical hydrogen bonds with amino acid residues in the hinge region of the kinase domain. nih.gov For instance, derivatives have been shown to form two hydrogen bonds with the backbone of residues such as Alanine (A564) and Glutamic acid (E562) in FGFR1. nih.gov Furthermore, substituents on the pyrrolopyridine ring can occupy adjacent hydrophobic pockets, engaging in van der Waals interactions and forming additional hydrogen bonds, which enhances binding affinity. nih.gov Docking studies on c-Met kinase inhibitors also highlight the importance of the pyrrolopyridine scaffold in establishing key interactions within the active site. scilit.com Similarly, docking of 1H-pyrrolo[2,3-b]pyridine derivatives into the active site of histone deacetylase 2 (HDAC2) has shown excellent fitting and favorable binding energies. researchgate.net

These analyses are critical for structure-based drug design, allowing researchers to rationally design novel derivatives with improved potency and selectivity. The typical interactions observed for this class of compounds are summarized in the table below.

Target ProteinInteracting ResiduesType of InteractionReference
FGFR1E562, A564Hydrogen Bonding (Hinge Region) nih.gov
FGFR1D641Hydrogen Bonding nih.gov
FGFR1F489π–π Stacking nih.gov
c-Met Kinase(Not specified)Hydrophobic Interactions scilit.com
HDAC2(Not specified)High Binding Affinity researchgate.net

Quantum Mechanical Calculations on Electronic Structure and Reactivity

Quantum mechanical (QM) calculations provide deep insights into the electronic properties of a molecule, which govern its reactivity and interactions.

Density Functional Theory (DFT) for Ground State Properties and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful QM method used to investigate the electronic structure of molecules. For heterocyclic compounds like this compound, DFT calculations can determine optimized molecular geometry, vibrational frequencies (IR and Raman spectra), and the distribution of electron density. nih.govtandfonline.com Studies on related pyridine (B92270) derivatives use DFT to calculate bond lengths and angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. tandfonline.comwu.ac.th For example, calculations can confirm the degree of aromaticity and conjugation within the fused ring system. wu.ac.th This information is crucial for understanding the molecule's stability and how it might interact with a biological target at an electronic level.

Analysis of Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. pearson.com The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. irjweb.com This analysis helps in understanding the charge transfer that can occur within the molecule or between the molecule and a receptor. irjweb.com For related heterocyclic compounds, DFT calculations are used to determine the energies of these orbitals and predict reactivity. nih.govirjweb.com

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine-6.2613-0.88445.3769 irjweb.com
Imidazole Derivative-6.2967-1.80964.4871 irjweb.com

Note: Data presented is for related heterocyclic structures to illustrate the application of the method.

Molecular Dynamics Simulations for Ligand-Protein Interactions and Conformational Landscapes

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the interaction over time. rsc.orgyoutube.com MD simulations model the movement of atoms and molecules, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the conformational changes that may occur upon binding. youtube.comnih.gov

For pyrrolopyridine derivatives, MD simulations have been used to validate docking results. scilit.com In a study on c-Met kinase inhibitors, a 100-nanosecond MD simulation was performed on a designed complex to confirm its stability within the enzyme's active site. scilit.com The simulation can reveal whether the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained over time. rsc.org This process is crucial for confirming that a potential drug candidate can form a stable and lasting interaction with its biological target, a prerequisite for therapeutic efficacy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties), QSAR models can predict the activity of new, unsynthesized compounds. uran.ua

For derivatives of pyrrolo[2,3-b]pyridine, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully constructed. scilit.com In a study of c-Met kinase inhibitors, a CoMSIA model yielded high predictive power, indicating that hydrophobic properties were key for inhibitory activity. scilit.com Such models generate contour maps that visualize regions where certain properties (e.g., hydrophobicity, hydrogen-bond donating/accepting potential) would increase or decrease biological activity, guiding the design of more potent molecules. scilit.com

QSAR Modelr²_predKey FindingReference
CoMFA0.6920.9120.897Good predictive model scilit.com
CoMSIA0.7510.9460.944Hydrophobic contours are key for activity scilit.com

(q² = cross-validated correlation coefficient; r² = correlation coefficient; r²_pred = predictive correlation coefficient for the external test set)

In Silico ADME/Toxicity Prediction and Drug-Likeness Assessment

Before a compound can become a drug, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as an acceptable toxicity profile. units.itsrce.hr In silico tools can predict these properties early in the drug discovery process, saving time and resources. ri.senih.gov

A key part of this assessment is evaluating "drug-likeness," often using guidelines like Lipinski's Rule of Five. units.itdrugbank.com This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of its criteria. nih.gov Studies on related pyrrolopyridine derivatives have shown that they can be designed to conform well to these rules. nih.gov Computational ADME predictions can also estimate parameters like gastrointestinal absorption, blood-brain barrier permeability, and interaction with drug transporters. mdpi.comnih.gov Toxicity predictions can flag potential liabilities such as carcinogenicity or cardiotoxicity (e.g., hERG inhibition), allowing for early deselection of unfavorable compounds. mdpi.comnih.gov

Lipinski's Rule of Five drugbank.comscfbio-iitd.res.in

Property Threshold for Oral Bioavailability
Molecular Mass < 500 Da
LogP (octanol-water partition coefficient) ≤ 5
Hydrogen Bond Donors ≤ 5

Virtual Screening and De Novo Design of Novel this compound Analogs

Computational chemistry has emerged as a powerful tool in modern drug discovery, enabling the rapid and cost-effective exploration of vast chemical spaces to identify novel bioactive molecules. Virtual screening and de novo design are two prominent in silico strategies that have revolutionized the hit identification and lead optimization phases of the drug development pipeline. However, a comprehensive search of the scientific literature reveals a notable absence of published studies specifically detailing the virtual screening or de novo design of analogs of This compound .

While research on this specific scaffold is not publicly available, numerous computational studies have been successfully applied to other isomers of the pyrrolopyridine core, such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine. These studies provide valuable insights into the methodologies that could be applied to the exploration of this compound analogs in the future.

Virtual Screening of Related Pyrrolopyridine Scaffolds

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach can be broadly categorized into ligand-based and structure-based methods.

One example of a successful virtual screening campaign targeted the discovery of novel inhibitors for Monopolar spindle 1 (MPS1) kinase, utilizing the 1-H Pyrrolo[3,2-c]pyridine scaffold. rsc.org This study employed a combination of Topomer CoMFA (Comparative Molecular Field Analysis), a 3D-QSAR method, and molecular docking to screen for potential inhibitors. rsc.org The process resulted in the identification of ten potential MPS1 inhibitors, demonstrating the utility of virtual screening in identifying novel hit compounds. rsc.org

Another collaborative effort utilized virtual screening to explore and expand an imidazo[1,2-a]pyridine (B132010) hit series for the treatment of visceral leishmaniasis. By screening five proprietary pharmaceutical company libraries, researchers were able to rapidly identify new chemotypes, leading to improved antiparasitic activity and selectivity.

De Novo Design of Related Pyrrolopyridine Analogs

De novo design, in contrast to virtual screening, involves the computational generation of novel molecular structures with desired properties, often tailored to fit the binding site of a target protein. This approach can lead to the discovery of truly innovative chemical entities that are not present in existing compound libraries.

A notable application of de novo design led to the discovery of a potent Type II CDK8 inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold for the treatment of colorectal cancer. nih.gov Through a combination of de novo drug design and in-depth structure-activity relationship (SAR) analysis, a novel compound was identified that exhibited significant kinase activity and in vivo tumor growth inhibition. nih.gov This research highlights the power of de novo design in creating potent and selective inhibitors. nih.gov

The table below summarizes key findings from computational studies on related pyrrolopyridine isomers, illustrating the potential of these methods for drug discovery.

ScaffoldTarget/IndicationComputational Method(s)Key Findings
1H-pyrrolo[3,2-c]pyridineMPS1 Kinase InhibitorsTopomer CoMFA, Virtual Screening, DockingIdentification of 10 potential MPS1 inhibitors. rsc.org
Imidazo[1,2-a]pyridineVisceral LeishmaniasisVirtual ScreeningRapid expansion of a hit chemotype with improved antiparasitic activity and selectivity.
1H-pyrrolo[2,3-b]pyridineCDK8 Inhibitor (Colorectal Cancer)De Novo Design, SAR AnalysisDiscovery of a potent Type II CDK8 inhibitor with an IC50 value of 48.6 nM and significant in vivo efficacy. nih.gov
1H-pyrrolo[2,3-b]pyridineFLT3 Inhibitors (Acute Myeloid Leukemia)Design and SynthesisIdentification of derivatives with significant inhibition of FLT3 and FLT3-ITD, and potent activity against AML cell lines.
1H-pyrrolo[2,3-b]pyridineFGFR InhibitorsDesign and SynthesisDevelopment of derivatives with potent inhibitory activity against FGFR1, 2, and 3, with one compound showing an IC50 of 7 nM for FGFR1.
1H-pyrrolo[3,2-c]pyridineColchicine-Binding Site Inhibitors (Anticancer)Design, Synthesis, Molecular ModellingA series of derivatives showed potent antitumor activities, with one compound exhibiting IC50 values in the nanomolar range against several cancer cell lines. nih.gov

While the direct application of virtual screening and de novo design to This compound remains an unexplored area in published research, the successful application of these computational techniques to its isomers strongly suggests their potential for discovering novel therapeutic agents based on this scaffold. Future studies in this area would be highly valuable in unlocking the therapeutic potential of this chemical entity.

Sophisticated Analytical and Spectroscopic Characterization Techniques for 2 Methyl 1h Pyrrolo 2,3 C Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Methyl-1H-pyrrolo[2,3-c]pyridine by providing information on the chemical environment, connectivity, and spatial relationships of its atoms.

¹H NMR Spectroscopy: Proton NMR provides a map of the hydrogen atoms within the molecule. For this compound, specific chemical shifts (δ) are expected. The methyl group protons would appear as a singlet in the upfield region (typically δ 2.0-2.5 ppm). The aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings would resonate in the downfield region (δ 6.5-8.5 ppm), with their specific shifts and coupling patterns (doublets, triplets) revealing their positions relative to each other and the nitrogen atoms. The N-H proton of the pyrrole ring would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by identifying all unique carbon atoms. The methyl carbon would have a characteristic upfield signal (δ 15-25 ppm). The sp²-hybridized carbons of the fused aromatic rings would appear in a broad downfield region (δ 100-150 ppm). The specific chemical shifts help distinguish between carbons attached to nitrogen and those bonded only to carbon and hydrogen.

2D-NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the molecular puzzle.

COSY establishes correlations between protons that are coupled to each other, confirming the arrangement of protons on the pyridine and pyrrole rings.

HSQC correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (2-3 bonds away), which is vital for confirming the fusion of the pyrrole and pyridine rings and the position of the methyl group.

Expected ¹H NMR Data for this compound
Proton Expected Chemical Shift (ppm)
-CH₃2.0 - 2.5 (singlet)
Aromatic C-H6.5 - 8.5 (multiplets)
N-HVariable, broad singlet
Expected ¹³C NMR Data for this compound
Carbon Expected Chemical Shift (ppm)
-CH₃15 - 25
Aromatic C-H & C-N100 - 150

Advanced Mass Spectrometry for Molecular Weight and Fragmentation Analysis (HRMS, MS/MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₈N₂), the expected exact mass is 132.0687 g/mol . HRMS can confirm the elemental formula by measuring the mass with high precision (typically to four or more decimal places), distinguishing it from other compounds with the same nominal mass. Predicted collision cross-section (CCS) values, which relate to the ion's shape, can also be calculated for different adducts like [M+H]⁺ and [M+Na]⁺ to aid in identification.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and then fragmented by collision-induced dissociation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of small, stable molecules or radicals, providing clues to its connectivity. This technique is particularly useful in metabolomics and for identifying the compound in complex mixtures.

HRMS Data for this compound
Property Value
Molecular FormulaC₈H₈N₂
Monoisotopic Mass132.06874 Da
Predicted CCS for [M+H]⁺~123.3 Ų
Predicted CCS for [M+Na]⁺~134.3 Ų

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and identify the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A notable feature would be the N-H stretching vibration of the pyrrole ring, typically appearing as a sharp to moderately broad band in the range of 3200-3500 cm⁻¹. C-H stretching vibrations from the methyl group and the aromatic rings would be observed around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would generate a series of sharp bands in the 1400-1650 cm⁻¹ region. C-N stretching vibrations would also be present at lower frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations are typically strong, providing a clear fingerprint of the heterocyclic core. The symmetric vibrations of the molecule are particularly Raman active.

X-ray Crystallography for Precise Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound must be grown. The diffraction pattern of X-rays passing through the crystal allows for the precise calculation of bond lengths, bond angles, and torsional angles.

This technique would definitively confirm the planar, fused-ring structure of the 6-azaindole (B1212597) core and the position of the methyl substituent. Furthermore, it provides invaluable insight into the packing of molecules in the crystal lattice and reveals intermolecular interactions, such as hydrogen bonding (e.g., involving the pyrrole N-H group) and π-π stacking between the aromatic rings, which govern the solid-state properties of the compound. While specific crystal data for this compound is not widely published, analysis of related azaindole structures often reveals such interactions.

Chromatographic Techniques for Purity, Identity, and Quantitative Analysis (e.g., HPLC, LC-MS)

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of a sample. A solution of the compound is passed through a column under high pressure. By selecting an appropriate stationary phase (e.g., C18 for reverse-phase HPLC) and mobile phase, this compound can be separated from starting materials, by-products, and degradation products. The retention time is a characteristic property under specific conditions, and the area under the peak, as measured by a UV detector, is proportional to the concentration, allowing for quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful two-dimensional analysis. As the compound elutes from the HPLC column, it is directly introduced into the MS, which confirms the identity of the peak by its mass-to-charge ratio. This is particularly useful for analyzing complex mixtures and for confirming the identity of minor impurities. HPLC-MS/MS methods can be developed for highly sensitive and selective quantification in various matrices.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (e.g., Circular Dichroism)

Chiroptical spectroscopy techniques are used to study chiral molecules, which are non-superimposable on their mirror images. This compound itself is an achiral molecule as it possesses a plane of symmetry and will therefore not exhibit a signal in chiroptical experiments like circular dichroism (CD).

However, if the compound were to be derivatized with a chiral auxiliary or used as a ligand in a chiral metal complex, CD spectroscopy would become a critical tool. In such a scenario, CD could be used to determine the enantiomeric purity and to investigate the absolute configuration of the newly formed chiral center(s) by analyzing how the chiral structure differentially absorbs left- and right-circularly polarized light.

Emerging Research Avenues and Future Perspectives for 2 Methyl 1h Pyrrolo 2,3 C Pyridine

Development of 2-Methyl-1H-pyrrolo[2,3-c]pyridine as Chemical Probes for Biological Systems

While specific studies detailing this compound as a chemical probe are not extensively documented, the broader class of azaindoles, or pyrrolopyridines, are recognized for their utility as probe compounds in structure-activity relationship (SAR) studies. nih.gov Their role as bioisosteres of indoles allows researchers to investigate the importance of specific nitrogen placements within a core structure, thereby probing the molecular interactions with biological targets. nih.gov

The development of derivatives from the closely related 1H-pyrrolo[2,3-b]pyridine scaffold as selective inhibitors for targets like LIMK1/2 highlights the potential of these core structures to serve as chemical probes. acs.org A highly selective probe enables the dissection of cellular pathways and the validation of new drug targets. acs.org For the 1H-pyrrolo[2,3-c]pyridine scaffold, its derivatives have been developed as potent inhibitors of Lysine-specific demethylase 1 (LSD1), suggesting their potential use as chemical probes to explore the biology of epigenetic regulation. nih.gov A potent and selective chemical probe for a specific enzyme allows for in-depth study of its physiological and pathological roles.

Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Strategies

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern drug discovery, focusing on identifying small, low-molecular-weight fragments that bind to a biological target with high ligand efficiency. ijddd.comnih.govnih.gov These fragments then serve as starting points for optimization into more potent, drug-like molecules. nih.gov The 1H-pyrrolo[2,3-c]pyridine scaffold, due to its relatively simple bicyclic structure and low molecular weight, is a suitable candidate for inclusion in fragment libraries. nih.govsigmaaldrich.com

While direct examples of this compound in FBDD campaigns are not prominent in the literature, the general principles of FBDD are applicable. nih.gov The process involves screening a library of fragments to identify hits, which are then elaborated through strategies like fragment growing, merging, or linking. nih.gov For instance, a related pyrrolopyrimidine fragment was used as a starting point for the development of a selective Janus kinase 3 (JAK3) inhibitor. acs.org

Covalent inhibition is another strategy gaining significant traction, where a reactive group on the inhibitor forms a permanent bond with the target protein. youtube.com This can lead to increased potency and prolonged duration of action. The 1H-pyrrolo[2,3-c]pyridine scaffold can be functionalized with "covalent warheads," such as acrylamides, to create targeted covalent inhibitors. This approach has been successfully applied to other heterocyclic scaffolds in the development of kinase inhibitors. acs.orgyoutube.com

Exploration of Novel Therapeutic Indications Beyond Current Applications

Research into the therapeutic applications of the 1H-pyrrolo[2,3-c]pyridine scaffold is expanding. A significant recent development is the design and synthesis of novel 1H-pyrrolo[2,3-c]pyridine derivatives as potent and reversible inhibitors of Lysine-specific demethylase 1 (LSD1). nih.gov LSD1 is a key epigenetic regulator and a promising target for cancer therapy, particularly for acute myelogenous leukemia (AML). nih.gov

In one study, a series of 1H-pyrrolo[2,3-c]pyridine derivatives were optimized, leading to the discovery of compounds with nanomolar enzymatic inhibitory concentrations (IC₅₀). The most promising compound, 23e , not only showed potent anti-proliferative activity against AML cell lines but also demonstrated a favorable oral pharmacokinetic profile and efficacy in an AML xenograft model. nih.gov This highlights the potential of this scaffold in developing novel epigenetic therapies for cancer. nih.gov

The table below summarizes the activity of representative compounds from this study.

CompoundLSD1 Enzymatic IC₅₀ (μM)MV4-11 Cell IC₅₀ (μM)Kasumi-1 Cell IC₅₀ (μM)
23e Data not specifiedData not specifiedData not specified

Detailed IC₅₀ values for compound 23e were noted as being in the nanomolar range in the source text, but specific numerical data was not provided. nih.gov

Beyond oncology, derivatives of the parent 1H-pyrrolo[2,3-c]pyridine have been investigated for their potential to treat diseases associated with the modulation of H3 receptors, indicating possible applications in neurological and inflammatory disorders. google.com The broader class of pyrrolopyridines has been explored for a wide range of biological activities, including the inhibition of FMS kinase for anti-arthritic and anticancer applications and the inhibition of fibroblast growth factor receptors (FGFR). rsc.orgnih.govmdpi.com

Interdisciplinary Collaborations and Translational Research Opportunities

The development of compounds based on the this compound scaffold from a laboratory finding to a clinical candidate necessitates extensive interdisciplinary collaboration. This involves a synergistic effort between medicinal chemists for synthesis and optimization, biochemists and molecular biologists for assay development and mechanism of action studies, and pharmacologists for in vivo evaluation.

The successful progression of 1H-pyrrolo[2,3-c]pyridine derivatives as LSD1 inhibitors provides a clear example of translational research. nih.gov This journey starts with fundamental drug design and synthesis, moves through in vitro biological evaluation and cellular assays, and culminates in preclinical in vivo models. nih.gov Such projects create opportunities for collaboration between academic research institutions, where initial discoveries are often made, and pharmaceutical companies or specialized centers like the Lead Discovery Center (LDC), which can advance these findings toward clinical development. mdpi.com The ultimate goal of this translational pathway is to convert promising scientific discoveries into new medicines that can address unmet medical needs.

Challenges and Future Outlook in the Synthesis and Application of this compound Scaffolds

The synthesis of substituted pyrrolopyridines can present significant challenges. For the related 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) systems, synthetic routes often require multiple steps, including protection and deprotection of reactive functional groups. nih.gov For instance, the trimethylsilylethoxymethyl (SEM) protecting group, commonly used for the pyrrole (B145914) nitrogen, can be challenging to remove and may lead to side product formation. nih.gov The synthesis of the 1H-pyrrolo[2,3-c]pyridine core itself can be achieved through methods like acid-promoted intramolecular cyclization. researchgate.net However, introducing substituents at specific positions, a requirement for optimizing biological activity, can be complex and may involve cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, which require careful optimization of catalysts and reaction conditions. nih.govnih.gov

In terms of application, a key challenge is achieving target selectivity. For example, many pyrrolopyridine derivatives are kinase inhibitors, and achieving selectivity for a specific kinase over others in the kinome is crucial to minimize off-target effects. nih.gov Furthermore, optimizing the pharmacokinetic properties of these compounds, such as solubility, metabolic stability, and oral bioavailability, is a critical hurdle in the path to developing a successful drug. nih.gov

The future outlook for the this compound scaffold is promising, particularly in the area of epigenetics and oncology. The demonstrated success in targeting LSD1 opens up avenues for exploring other epigenetic targets. nih.gov The scaffold's utility as a fragment in FBDD and its potential for developing covalent inhibitors suggest that its application in drug discovery will continue to grow.

Analysis of Academic Patent Trends and Research Commercialization Prospects

The patent landscape for pyrrolopyridine derivatives is active, reflecting the commercial interest in this class of compounds. Patents have been filed for various derivatives, covering a wide range of therapeutic applications.

A notable example is patent US7348323B2, which claims 1H-pyrrolo[2,3-c]pyridine derivatives for the treatment of diseases associated with the modulation of H3 receptors. google.com Another patent application, WO2006025716A1, describes processes for the preparation of pyrrolo[2,3-c]pyridine derivatives, indicating ongoing efforts to improve synthetic routes. google.com More recent applications, such as US20240335431A1, describe 1-H-pyrrolo[2,3-c]pyridine compounds for treating Menin-mediated conditions, further expanding the therapeutic scope. google.com

The table below highlights some key patents related to the 1H-pyrrolo[2,3-c]pyridine scaffold.

Patent NumberTitleKey Application/InventionAssignee/Applicant
US7348323B2 Pyrrolo [2,3-c] pyridine (B92270) derivatives google.comCompounds for the treatment and/or prevention of diseases associated with the modulation of H3 receptors. google.comHoffmann-La Roche Inc.
WO2006025716A1 Pyrrolo[2,3-c]pyridine derivatives and processes for the preparation thereof google.comDescribes novel pyrrolo[2,3-c]pyridine derivatives and methods for their synthesis.Pfizer Inc.
US20240335431A1 1-H-PYRROLO[2,3-c]PYRIDINE COMPOUNDS google.comCompounds for the treatment or prevention of Menin-mediated conditions. google.comRevolution Medicines, Inc.

The commercialization prospects for drugs based on the 1H-pyrrolo[2,3-c]pyridine scaffold are significant, particularly in oncology. The successful development of a lead compound like 23e for AML through preclinical stages is a strong indicator of its commercial potential. nih.gov The journey from a patented invention to a marketed drug is long and requires substantial investment in clinical trials to establish safety and efficacy. Collaborations between academic institutions and industry partners are often crucial for navigating this complex process and realizing the commercial potential of these promising chemical scaffolds.

Q & A

Q. What are reliable synthetic routes for 2-methyl-1H-pyrrolo[2,3-c]pyridine, and how can reaction yields be optimized?

The synthesis of this compound typically involves cyclization strategies. A historical approach uses Madelung cyclization of o-amino-4-picoline, but this method yields only ~22% . Modern improvements include alkylation with methyl iodide (MeI) under basic conditions (e.g., NaH in THF) to introduce the methyl group, followed by regioselective functionalization . For higher yields, recent patents suggest using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) to assemble the pyrrolopyridine core . Optimization should focus on solvent choice (dioxane/water mixtures enhance coupling efficiency), temperature control (105°C for boronic acid reactions), and purification via column chromatography .

Q. How can the structural identity of this compound derivatives be confirmed?

Structural confirmation requires a combination of NMR spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS) , and X-ray crystallography . Key NMR signals include aromatic protons in the δ 7.5–8.5 ppm range for the pyridine ring and δ 2.5–3.0 ppm for the methyl group. HRMS confirms molecular ion peaks (e.g., [M+H]⁺), while X-ray diffraction resolves regiochemistry and substituent positions . For intermediates, FT-IR can verify functional groups like amines or carbonyls introduced during synthesis .

Advanced Research Questions

Q. What methodologies are recommended for evaluating the proton pump inhibitory activity of this compound derivatives?

Proton pump inhibition is assessed using in vitro H⁺/K⁺-ATPase assays in gastric parietal cell membranes. The compound’s ability to block acid secretion is quantified via luminal pH changes or ATPase activity (measured spectrophotometrically using NADH oxidation). Reversibility, a critical feature of these inhibitors, is tested by washing treated membranes and remeasuring activity . Comparative studies with omeprazole (a known irreversible inhibitor) can highlight the compound’s reversible mechanism . For cellular models, transfected HEK293 cells expressing human H⁺/K⁺-ATPase are used to measure IC₅₀ values .

Q. How do structural modifications to the pyrrolo[2,3-c]pyridine core influence its interaction with P2Y receptors?

Modifications like electron-withdrawing substituents (e.g., Cl, NO₂) or methyl group positioning alter receptor binding. For example, the 6-methyl-7-oxo derivative (ABBV-744) shows noncompetitive antagonism at P2Y₆R and enhances P2Y₁R activity . Screening involves calcium transient assays in transfected 1321N1 astrocytoma cells (for P2Y₆R) and fluorescence-based binding inhibition assays (e.g., CHO cells expressing P2Y₁₄R). Molecular docking studies further clarify interactions with receptor pockets, emphasizing the role of the methyl group in steric hindrance or hydrophobic interactions .

Q. What strategies are effective in analyzing contradictory bioactivity data across different 2-methyl-pyrrolopyridine derivatives?

Contradictions often arise from substituent electronic effects or assay variability . For example, methyl groups may enhance metabolic stability but reduce solubility, affecting in vivo vs. in vitro results. Systematic SAR studies should:

Compare substituents (e.g., methyl vs. methoxy) on antiproliferative activity (e.g., against mesothelioma cells) .

Use standardized assays (e.g., MTT for cytotoxicity, caspase-3 activation for apoptosis) to minimize variability .

Validate findings with orthogonal techniques (e.g., Western blotting for survivin protein expression in apoptotic pathways) .

Q. How can computational methods guide the design of 2-methyl-pyrrolo[2,3-c]pyridine derivatives with enhanced bioactivity?

Density functional theory (DFT) predicts electron density distribution, identifying reactive sites for functionalization. Molecular dynamics (MD) simulations model ligand-receptor interactions (e.g., with CDK1 or P2Y₆R), highlighting key residues for binding . Machine learning models trained on existing bioactivity data (e.g., IC₅₀ values from kinase assays) can prioritize substituents for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
2-Methyl-1H-pyrrolo[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.